molecular formula C26H25NO5 B12305442 (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid

(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid

Cat. No.: B12305442
M. Wt: 431.5 g/mol
InChI Key: QVVNDZDIQBDWQL-UHFFFAOYSA-N
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Description

It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amine group during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-methoxy-L-homophenylalanine typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction is usually carried out in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods

Industrial production methods for Fmoc-4-methoxy-L-homophenylalanine are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-methoxy-L-homophenylalanine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the Fmoc protecting group can be reduced to form an alcohol.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Fmoc-4-methoxy-L-homophenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Pharmaceuticals: Serves as an active pharmaceutical intermediate in drug development.

    Biological Studies: Utilized in the study of protein-protein interactions and enzyme mechanisms.

    Industrial Applications: Employed in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Fmoc-4-methoxy-L-homophenylalanine involves the protection of the amine group during peptide synthesis. The Fmoc group is introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu, forming a stable carbamate linkage . During the synthesis process, the Fmoc group can be selectively removed using a base such as piperidine, allowing for the sequential addition of amino acids .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-3-chloro-L-homophenylalanine
  • Fmoc-4-chloro-L-homophenylalanine
  • Fmoc-3-methoxy-L-homophenylalanine
  • Fmoc-2-fluoro-L-homophenylalanine

Uniqueness

Fmoc-4-methoxy-L-homophenylalanine is unique due to the presence of the methoxy group at the para position of the phenyl ring, which can influence its reactivity and interactions in peptide synthesis. This makes it a valuable tool in the design and synthesis of peptides with specific properties.

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid

InChI

InChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)

InChI Key

QVVNDZDIQBDWQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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